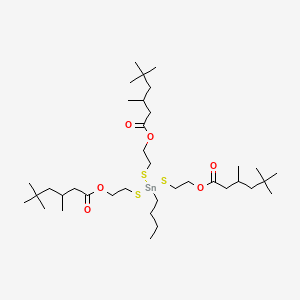
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) is a complex organotin compound with the molecular formula C37H72O6S3Sn and a molecular weight of 827.87 g/mol . This compound is characterized by its unique structure, which includes a butylstannylidyne core bonded to three thioethylene groups, each further connected to 3,5,5-trimethylhexanoate moieties .
Preparation Methods
The synthesis of (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) involves multiple steps. The primary synthetic route includes the reaction of butylstannylidyne with thioethylene and 3,5,5-trimethylhexanoic acid under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thioethylene groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thioethylene groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) involves its interaction with molecular targets through its organotin core and thioethylene groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) can be compared with other organotin compounds such as:
- (Dimethylstannylene)bis(thioethane-1,2-diyl)dinonan-1-oate
- (Dibutylstannylene)bis(thioethylene)dipalmitate
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of butylstannylidyne and thioethylene groups in (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) provides distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
CAS No. |
68298-43-1 |
|---|---|
Molecular Formula |
C37H72O6S3Sn |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
2-[butyl-bis[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-9(8-11(2,3)4)7-10(12)13-5-6-14;1-3-4-2;/h3*9,14H,5-8H2,1-4H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
DSPHQOAUZNUHDJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](SCCOC(=O)CC(C)CC(C)(C)C)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)

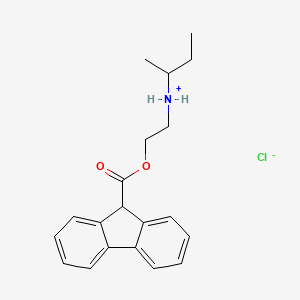
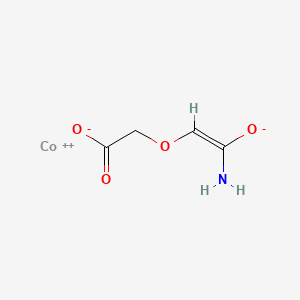
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
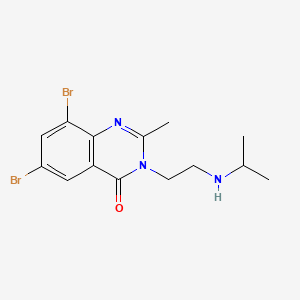
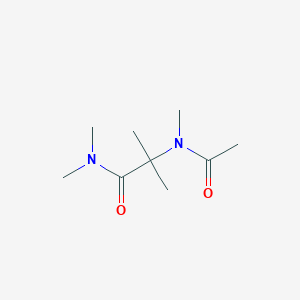
![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
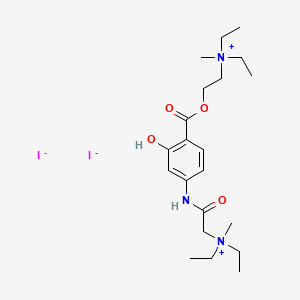
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
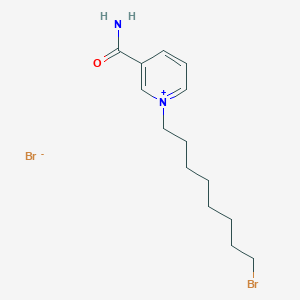
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
